molecular formula C8H6FNO B1587607 6-Fluoro-2-methylbenzoxazole CAS No. 312600-96-7

6-Fluoro-2-methylbenzoxazole

Cat. No.: B1587607
CAS No.: 312600-96-7
M. Wt: 151.14 g/mol
InChI Key: NRNWPKNYPQHWPG-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylbenzoxazole is a heterocyclic aromatic organic compound with the molecular formula C8H6FNO. It is a derivative of benzoxazole, where the benzene ring is fused with an oxazole ring, and it contains a fluorine atom at the 6th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methylbenzoxazole can be achieved through several methods. One common approach involves the cyclocondensation of 2-aminophenol with 5-fluoro-2-nitrophenol in the presence of a suitable catalyst. This reaction typically requires an electron donor and proceeds through nitroalkane intermediates .

Another method involves the use of trimethyl orthoacetate and 5-fluoro-2-nitrophenol. The reaction conditions include heating the reactants in the presence of a catalyst to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methylbenzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amino derivatives. Substitution reactions can result in various substituted benzoxazole derivatives .

Scientific Research Applications

6-Fluoro-2-methylbenzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methylbenzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methylbenzothiazole
  • 2-Fluoro-6-methylbenzonitrile
  • 2-Fluoro-6-methylpyridine
  • 5-Methylbenzoxazole

Uniqueness

6-Fluoro-2-methylbenzoxazole is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its solubility and interaction with other molecules. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-fluoro-2-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNWPKNYPQHWPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394412
Record name 6-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312600-96-7
Record name 6-Fluoro-2-methylbenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312600-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methylbenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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